molecular formula C10H8F3NO2 B6266109 7-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 1340134-64-6

7-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No.: B6266109
CAS No.: 1340134-64-6
M. Wt: 231.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one is a compound that has garnered interest due to its unique structural and electronic properties. The trifluoromethoxy group is known for its high electronegativity and lipophilicity, which can enhance the biological activity and stability of the molecules it is part of .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one typically involves the introduction of the trifluoromethoxy group into the isoquinoline framework. One common method is the trifluoromethoxylation of a suitable precursor. This can be achieved using reagents such as trifluoromethyl ethers and antimony trifluoride .

Industrial Production Methods

Industrial production of this compound may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group such as an alkyl or aryl group .

Scientific Research Applications

7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with molecular targets in biological systems. The trifluoromethoxy group can enhance binding affinity to target proteins or enzymes, thereby modulating their activity. This interaction can affect various cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one is unique due to the presence of the trifluoromethoxy group, which imparts high electronegativity and lipophilicity. These properties enhance its stability and biological activity, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

1340134-64-6

Molecular Formula

C10H8F3NO2

Molecular Weight

231.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.